molecular formula C11H11N3O3S B11856269 2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one

2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one

Cat. No.: B11856269
M. Wt: 265.29 g/mol
InChI Key: UWWGZGFIVKNSPJ-UHFFFAOYSA-N
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Description

2-amino-8-(pyridin-3-yl)-7,9-dioxa-1-thia-3-azaspiro[45]dec-2-en-4-one is a complex heterocyclic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-(pyridin-3-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridine derivative with a suitable amine, followed by cyclization and spiro formation under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automation of reaction steps, and purification processes such as crystallization or chromatography to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-(pyridin-3-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyridine ring or the spiro structure.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

2-amino-8-(pyridin-3-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-amino-8-(pyridin-3-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro heterocycles and pyridine derivatives, such as:

  • 2-amino-8-(pyridin-4-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one
  • 2-amino-8-(pyridin-2-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one

Uniqueness

What sets 2-amino-8-(pyridin-3-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one apart is its specific spiro structure and the position of the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

2-imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C11H11N3O3S/c12-10-14-9(15)11(18-10)5-16-8(17-6-11)7-2-1-3-13-4-7/h1-4,8H,5-6H2,(H2,12,14,15)

InChI Key

UWWGZGFIVKNSPJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)C3=CN=CC=C3)C(=O)NC(=N)S2

Origin of Product

United States

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